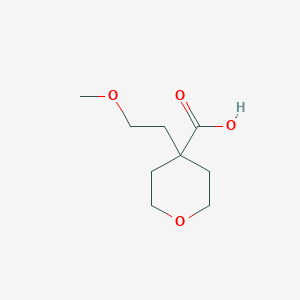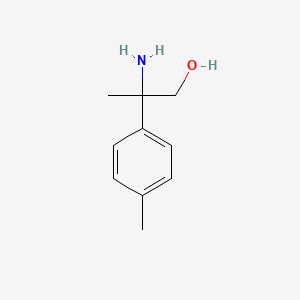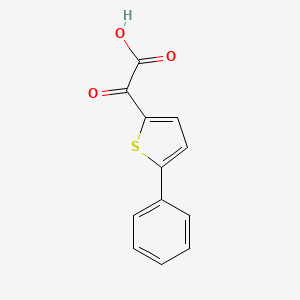
3-Bromo-5-formylphenylsulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-formylphenylsulfurofluoridate is an organosulfur compound that features a bromine atom, a formyl group, and a sulfurofluoridate moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formylphenylsulfurofluoridate typically involves the following steps:
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the brominated phenyl compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-formylphenylsulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH), or alkoxides (R-O-) in the presence of a suitable base.
Major Products Formed
Oxidation: 3-Bromo-5-carboxyphenylsulfurofluoridate.
Reduction: 3-Bromo-5-hydroxymethylphenylsulfurofluoridate.
Substitution: Various substituted phenylsulfurofluoridates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-formylphenylsulfurofluoridate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-formylphenylsulfurofluoridate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the bromine and sulfurofluoridate groups can influence the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-fluorophenylsulfurofluoridate
- 3-Bromo-5-methylphenylsulfurofluoridate
- 3-Bromo-5-nitrophenylsulfurofluoridate
Uniqueness
3-Bromo-5-formylphenylsulfurofluoridate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, formyl, and sulfurofluoridate groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H4BrFO4S |
|---|---|
Molekulargewicht |
283.07 g/mol |
IUPAC-Name |
1-bromo-3-fluorosulfonyloxy-5-formylbenzene |
InChI |
InChI=1S/C7H4BrFO4S/c8-6-1-5(4-10)2-7(3-6)13-14(9,11)12/h1-4H |
InChI-Schlüssel |
QPELEVXLGJBBJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OS(=O)(=O)F)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


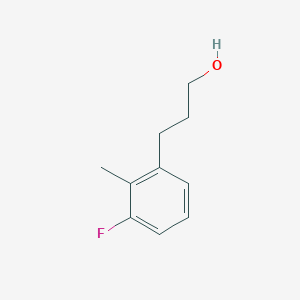

![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
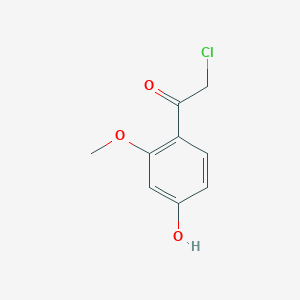

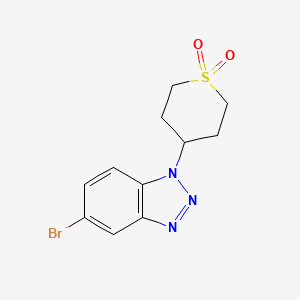
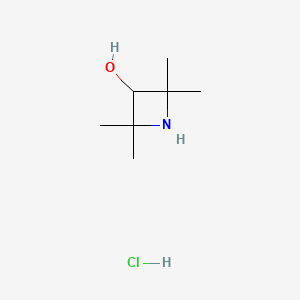
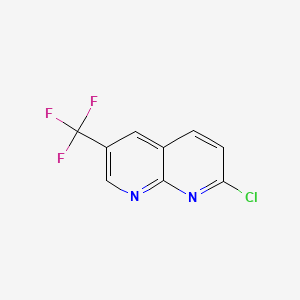

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
